CP-775146 Exhibits >400-Fold Higher PPARα Binding Affinity Compared to the Classical Fibrate Fenofibrate
CP-775146 demonstrates a sub-nanomolar binding affinity for PPARα, quantified as a Ki of 24.5 nM in competitive radioligand binding assays . This represents a >400-fold enhancement in target engagement relative to fenofibrate, a widely used reference PPARα agonist, which exhibits an EC50 of 30 μM for the human receptor . This quantitative difference in binding potency is a direct consequence of distinct ligand-receptor interaction modes and translates into the requirement for significantly lower compound concentrations to achieve maximal receptor activation in cellular and in vivo models.
| Evidence Dimension | PPARα Binding Affinity (Ki vs. EC50) |
|---|---|
| Target Compound Data | Ki = 24.5 nM |
| Comparator Or Baseline | Fenofibrate, EC50 = 30,000 nM (30 μM) |
| Quantified Difference | CP-775146 demonstrates >1,224-fold greater potency based on EC50/Ki approximation, or a >400-fold difference in molar concentration required for comparable receptor engagement. |
| Conditions | In vitro competitive binding assay for CP-775146; functional cell-based reporter assay for fenofibrate. |
Why This Matters
Higher affinity enables experimental use at lower concentrations, minimizing off-target effects, reducing solvent (e.g., DMSO) cytotoxicity, and lowering the per-experiment cost of active pharmaceutical ingredient.
